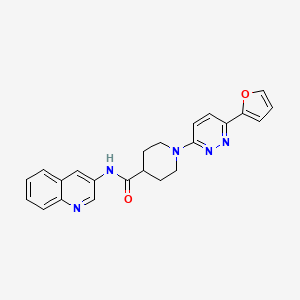
1-(6-(furan-2-yl)pyridazin-3-yl)-N-(quinolin-3-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(furan-2-yl)pyridazin-3-yl)-N-(quinolin-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H21N5O2 and its molecular weight is 399.454. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(6-(furan-2-yl)pyridazin-3-yl)-N-(quinolin-3-yl)piperidine-4-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H21N5O2 with a molecular weight of approximately 399.454 g/mol. The structure features a piperidine ring, a pyridazine moiety, and a quinoline derivative, which are known for their diverse biological activities.
Structural Representation
| Feature | Details |
|---|---|
| IUPAC Name | 1-[6-(furan-2-yl)pyridazin-3-yl]-N-quinolin-3-ylpiperidine-4-carboxamide |
| Molecular Formula | C23H21N5O2 |
| Molecular Weight | 399.454 g/mol |
Anticancer Properties
Research has indicated that compounds similar to This compound exhibit significant anticancer activity. For instance, a study involving related pyridazine derivatives demonstrated potent antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7), with IC50 values ranging from 8.50 to 12.51 μM . These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
The exact mechanism of action for this specific compound remains to be fully elucidated; however, similar compounds have been shown to target various cellular pathways:
- Apoptosis Induction : Compounds have been found to increase levels of cleaved PARP, indicating activation of apoptotic pathways .
- Cell Cycle Arrest : Studies have reported that treatment with related compounds leads to G2-M phase arrest in cancer cells .
- Inhibition of Key Enzymes : The structural motifs in these compounds suggest potential inhibition of enzymes involved in tumor growth and survival.
Neuroprotective Effects
Emerging research indicates that some derivatives may also exhibit neuroprotective properties by acting as inhibitors of monoamine oxidase (MAO), which is linked to neurodegenerative diseases like Alzheimer's . For example, certain pyridazinone derivatives were shown to selectively inhibit MAO-B with high potency, suggesting potential therapeutic applications in neuroprotection .
Study on Anticancer Activity
A study published in Bioorganic Chemistry focused on the synthesis and evaluation of quinoline-based derivatives for anticancer activity. The results indicated that several synthesized compounds displayed significant antiproliferative activity against breast cancer cell lines, correlating their structural features with biological efficacy .
Neuroprotective Activity Research
Another investigation highlighted the potential of piperidine derivatives as MAO inhibitors. The study showcased the selective inhibition of MAO-B over MAO-A, which is crucial for developing treatments for neurodegenerative disorders .
特性
IUPAC Name |
1-[6-(furan-2-yl)pyridazin-3-yl]-N-quinolin-3-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c29-23(25-18-14-17-4-1-2-5-19(17)24-15-18)16-9-11-28(12-10-16)22-8-7-20(26-27-22)21-6-3-13-30-21/h1-8,13-16H,9-12H2,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNSAPFQZAFRNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC3=CC=CC=C3N=C2)C4=NN=C(C=C4)C5=CC=CO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













